

Sofosbuvir impurity A CAS number and molecular formula

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Compound of Interest

Compound Name: Sofosbuvir impurity A

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Sofosbuvir Impurity A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sofosbuvir impurity A**, a known diastereoisomer of the direct-acting antiviral agent Sofosbuvir. This document collates critical information regarding its chemical identity, analytical quantification, and the methodologies employed for its detection, serving as a vital resource for professionals in pharmaceutical research and development.

Chemical and Physical Properties

Sofosbuvir impurity A is a process-related impurity that can arise during the synthesis of Sofosbuvir. Understanding its fundamental properties is crucial for its isolation, characterization, and control in the final drug product.

Property	Value	Reference
CAS Number	1496552-16-9	[1][2][3][4][5]
Molecular Formula	C22H29FN3O9P	[1][2][3][6]
Molecular Weight	529.45 g/mol	[1][2][3][6]



Analytical Methodologies for Detection and Quantification

The control of impurities is a critical aspect of drug manufacturing and quality control. Various analytical methods, predominantly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed and validated for the detection and quantification of Sofosbuvir and its related impurities, including impurity A.

Experimental Protocol: RP-HPLC Method for Sofosbuvir and Its Impurities

This section details a representative RP-HPLC method for the analysis of Sofosbuvir and its process-related impurities.

Objective: To develop a simple, specific, precise, and accurate RP-HPLC method for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.

Materials and Reagents:

- Sofosbuvir and its impurity reference standards
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)

Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
- Flow Rate: 1.0 mL/min.







• Detection Wavelength: 260 nm.

Injection Volume: 20 μL.

Mode of Elution: Isocratic.

Standard Solution Preparation:

- Accurately weigh and dissolve 400 mg of Sofosbuvir and 25 mg of the impurity in 100 mL of a 50:50 (v/v) water:acetonitrile diluent to prepare stock solutions.
- Pipette 5 mL of each stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

Sample Preparation (for pharmaceutical dosage form):

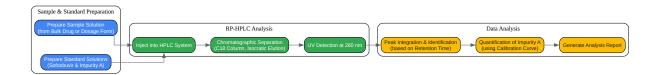
- Weigh and powder a sufficient number of tablets.
- Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask.
- Add the diluent, sonicate to dissolve, and then dilute to the mark.
- Pipette 5 mL of the resulting solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

Method Validation Parameters: The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, one study demonstrated the linearity of the calibration curve for a process-related impurity in the concentration range of 10-30 μ g/ml. The LOD and LOQ for the impurity were found to be 0.03% (0.12 μ g) and 1.50% (0.375 μ g), respectively.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the RP-HPLC analysis of Sofosbuvir and its impurities.





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Caption: Workflow for RP-HPLC analysis of Sofosbuvir impurity A.

Signaling and Metabolic Pathways

Currently, there is a lack of specific publicly available information regarding the signaling pathways or detailed metabolic fate of **Sofosbuvir impurity A**. The primary focus of existing research has been on the metabolism of the active drug, Sofosbuvir, which is a prodrug that undergoes intracellular conversion to its active triphosphate form, GS-461203. This active metabolite then inhibits the HCV NS5B RNA-dependent RNA polymerase. The main inactive metabolite of Sofosbuvir is GS-331007. Further research is required to elucidate the specific biological activities and metabolic pathways of its impurities.

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